2-((2-Chlorobenzyl)amino)ethanol hydrochloride
Overview
Description
“2-((2-Chlorobenzyl)amino)ethanol hydrochloride” is a chemical compound with the CAS Number: 75416-45-4 . It has a molecular weight of 222.11 and its IUPAC name is 2-[(2-chlorobenzyl)amino]ethanol hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C9 H12 Cl N O . Cl H . The InChI Code for this compound is 1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8 (9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H .Scientific Research Applications
Synthesis Applications
Synthesis of Benzopyrano[2,3-b]pyrrol-4(1H)-ones
A study by Alberola et al. (1997) involved the preparation of 2-N-(Acylmethyl)aminochromones using 2-chlorochromone and α-amino ketones in ethanol/triethylamine. This synthesis pathway led to the formation of benzopyrano[2,3-b]pyrrol-4(1H)-ones, subsequently functionalized through aromatic electrophilic substitution (Alberola et al., 1997).
Facile Synthesis of Aminothiazolopyridines
Aitland and Molander (1977) reported the synthesis of 2-aminothiazolo[5,4-b]- and 2-aminothiazolo[4,5-c]pyridines. The process involved refluxing 2-chloro-3-aminopyridine with alkyl or aralkyl isothiocyanate in ethanol, yielding these compounds in moderate yields (Aitland & Molander, 1977).
Chemical Structure and Properties Studies
Structure of 4-Nitroso-5-Aminopyrazole Salts
Holschbach et al. (2003) explored the structures of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride in various solvents. The study provided insights into the tautomeric forms and protonation behaviors of these compounds (Holschbach et al., 2003).
Synthesis of 2-Amino-4-Phenyl-5‑H‑Indeno[1,2‑d]Pyrimidine-5-One Derivatives
Patravale et al. (2014) discussed an alkaline water-ethanol mediated synthesis of these derivatives. The study highlighted the influence of component addition sequence on product configuration, with potential implications for anticancer applications (Patravale et al., 2014).
Binding Studies of Methylenebis-(2-Chloroaniline) to DNA
Silk et al. (1989) demonstrated the binding of methylenebis-(2-chloroaniline) to rat liver DNA. This study provided significant insights into the interaction mechanisms and potential biological implications (Silk et al., 1989).
Probing Interactions in Cu(II) Complex Formation
Keypour et al. (2015) synthesized unsymmetrical tripodal amines, including derivatives of 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, and studied their Cu(II) complex formation. This research provided valuable information on the effect of arm length and molecular interactions in such complexes (Keypour et al., 2015).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKPACQFPDUVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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